molecular formula C10H16O2 B12751806 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde CAS No. 60078-92-4

3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde

Cat. No.: B12751806
CAS No.: 60078-92-4
M. Wt: 168.23 g/mol
InChI Key: OXXWXNOBQVVELA-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, characterized by the presence of a hydroxyl group and an aldehyde group on the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde typically involves the oxidation of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale oxidation reactors. The process is optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid.

    Reduction: 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenol.

    Substitution: Derivatives with substituted hydroxyl groups.

Scientific Research Applications

3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert specific effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid
  • 2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
  • 3-Hydroxy-2,6,6-trimethyl-1-cyclohexenol

Uniqueness

3-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclohexene ring. This dual functionality allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-hydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h6,9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXWXNOBQVVELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975511
Record name 3-Hydroxy-2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60078-92-4
Record name 1-Cyclohexene-1-carboxaldehyde, 3-hydroxy-2,6,6-trimethyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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